4-cyclopropyl-1-thiophen-2-ylpent-2-yne-1,4-diol
Overview
Description
4-cyclopropyl-1-thiophen-2-ylpent-2-yne-1,4-diol is an organic compound that features a cyclopropyl group, a thiophene ring, and a pent-2-yne backbone with two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropyl-1-thiophen-2-ylpent-2-yne-1,4-diol typically involves multi-step organic reactions. One common approach is the cycloaddition of 1,4-dithiane-2,5-diol with ynals, which produces 2-substituted thiophene derivatives in good yields . Another method involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often employs large-scale condensation reactions. The Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method used in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-cyclopropyl-1-thiophen-2-ylpent-2-yne-1,4-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to tetrahydrothiophene derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic reagents like bromine (Br2) and sulfuric acid (H2SO4) are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, tetrahydrothiophene derivatives, and various substituted thiophenes.
Scientific Research Applications
4-cyclopropyl-1-thiophen-2-ylpent-2-yne-1,4-diol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 4-cyclopropyl-1-thiophen-2-ylpent-2-yne-1,4-diol involves its interaction with various molecular targets. The thiophene ring can participate in π-π stacking interactions, while the hydroxyl groups can form hydrogen bonds with biological molecules. These interactions can modulate enzyme activity and influence metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler analog with a five-membered ring containing one sulfur atom.
Cyclopropyl derivatives: Compounds with a cyclopropyl group attached to various functional groups.
Pent-2-yne derivatives: Compounds with a pent-2-yne backbone and different substituents.
Uniqueness
4-cyclopropyl-1-thiophen-2-ylpent-2-yne-1,4-diol is unique due to its combination of a cyclopropyl group, a thiophene ring, and a pent-2-yne backbone with hydroxyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
IUPAC Name |
4-cyclopropyl-1-thiophen-2-ylpent-2-yne-1,4-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2S/c1-12(14,9-4-5-9)7-6-10(13)11-3-2-8-15-11/h2-3,8-10,13-14H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFICLTOGKFDEHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#CC(C1=CC=CS1)O)(C2CC2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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